molecular formula C16H15NO6 B6558741 ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate CAS No. 1040662-67-6

ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate

Cat. No.: B6558741
CAS No.: 1040662-67-6
M. Wt: 317.29 g/mol
InChI Key: SVOPEWQCQFMKCH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with a benzoate ester

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could lead to the discovery of new medicinal compounds or provide insights into the chemistry of pyran derivatives .

Preparation Methods

The synthesis of ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Comparison with Similar Compounds

Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-3-22-16(20)10-4-6-11(7-5-10)17-15(19)13-8-12(18)14(21-2)9-23-13/h4-9H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOPEWQCQFMKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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